4-Methylpentadecane

描述

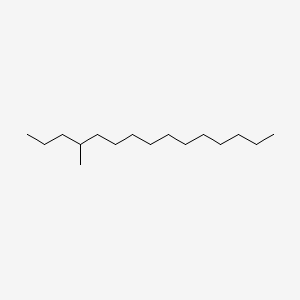

4-Methylpentadecane (C₁₆H₃₄) is a branched alkane belonging to the fatty acyl class of hydrocarbons. It is characterized by a methyl group (-CH₃) branching from the fourth carbon of a pentadecane backbone. This structural feature influences its physical properties, reactivity, and biological roles.

属性

CAS 编号 |

2801-87-8 |

|---|---|

分子式 |

C16H34 |

分子量 |

226.44 g/mol |

IUPAC 名称 |

4-methylpentadecane |

InChI |

InChI=1S/C16H34/c1-4-6-7-8-9-10-11-12-13-15-16(3)14-5-2/h16H,4-15H2,1-3H3 |

InChI 键 |

ODDVOCXSLXTIIU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(C)CCC |

规范 SMILES |

CCCCCCCCCCCC(C)CCC |

产品来源 |

United States |

相似化合物的比较

Key Characteristics:

- Occurrence : Found in plant species such as bell peppers (Capsicum spp.) and vanilla, as well as in olive leaves (Olea europaea) under drought stress . It is also emitted as a skin volatile organic compound (VOC) in humans, linked to oxidative stress responses .

- For example, its concentration increases in rice (Oryza sativa) under elevated CO₂ conditions, affecting insect host selection .

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

4-Methylpentadecane is part of a broader group of methyl-branched alkanes. Key analogs include:

Physical and Chemical Properties

Branching position significantly impacts properties:

- Boiling Point : Longer chains and central branching reduce boiling points. For instance, 2-methylpentadecane has a lower boiling point than this compound due to reduced molecular symmetry.

- Catalytic Reactivity : In hydroisomerization, pore size of zeolite catalysts (e.g., ZSM-22 vs. ZSM-12) determines isomer distribution. This compound is absent in ZSM-22-derived products due to restricted pore size favoring 2-methyl isomers .

Quantitative Analysis and Occurrence Data

Concentration in Natural Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。